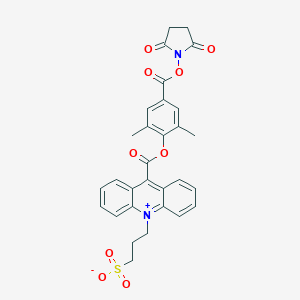

2-(Benzyloxy)-5-bromoaniline

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimization of the synthesis process .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, the types of reactions it undergoes, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and spectral properties .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzyl Ethers and Esters

- Scientific Field : Organic Chemistry

- Application Summary : 2-Benzyloxy-1-methylpyridinium triflate, a compound similar to 2-(Benzyloxy)-5-bromoaniline, is used as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

- Methods of Application : The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine .

- Results or Outcomes : This method has been demonstrated to be effective for the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .

Environmental and Biological Detection

- Scientific Field : Environmental Science

- Application Summary : Thiophenol derivatives, including 2-(Benzyloxy)thiophenol, are used in the detection and monitoring of thiophenol levels in environmental and biological systems.

- Methods of Application : Specific methods of application are not provided in the source.

- Results or Outcomes : The outcomes of these detection methods are not specified in the source.

Synthesis of Multidentate Chelating Ligands

- Scientific Field : Inorganic Chemistry

- Application Summary : 2-Benzyloxyphenol, a compound related to 2-(Benzyloxy)-5-bromoaniline, is used in the synthesis of multidentate chelating ligands .

- Methods of Application : Specific methods of application are not provided in the source .

- Results or Outcomes : The outcomes of these synthesis methods are not specified in the source .

[1,2]-Wittig Rearrangement

- Scientific Field : Organic Chemistry

- Application Summary : The base-induced [1,2]-Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied. This process has significant limitations, and aza- and thia-analogues are unsuccessful as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The outcomes of these rearrangement methods are not specified in the source .

Synthesis of Benzyl Ethers and Esters

- Scientific Field : Organic Chemistry

- Application Summary : 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

- Methods of Application : A revised benzyl transfer protocol is provided in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

- Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .

UV-Induced Benzyloxy Rotamerization

- Scientific Field : Photochemistry

- Application Summary : A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene)amino)phenol (abbreviated as BBAP), was synthesized and characterized .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The outcomes of these synthesis methods are not specified in the source .

[1,2]-Wittig Rearrangement

- Scientific Field : Organic Chemistry

- Application Summary : Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The outcomes of these rearrangement methods are not specified in the source .

Bioactive Molecules

- Scientific Field : Medicinal and Pharmaceutical Chemistry

- Application Summary : The coumarin core (i.e., 1-benzopyran-2 (2H)-one) is a structural motif highly recurrent in both natural products and bioactive molecules. Depending on the substituents and branching positions around the byciclic core, coumarin-containing compounds have shown diverse pharmacological activities, ranging from anticoagulant activities to anti-inflammatory, antimicrobial, anti-HIV and antitumor effects .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The outcomes of these synthesis methods are not specified in the source .

Synthesis of Benzyl Ethers and Esters

- Scientific Field : Organic Chemistry

- Application Summary : 2-Benzyloxy-1-methylpyridinium triflate (1) is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters. This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

- Methods of Application : A revised benzyl transfer protocol is provided in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

- Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHINVQVLJRNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627523 | |

| Record name | 2-(Benzyloxy)-5-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-bromoaniline | |

CAS RN |

186797-58-0 | |

| Record name | 2-(Benzyloxy)-5-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)